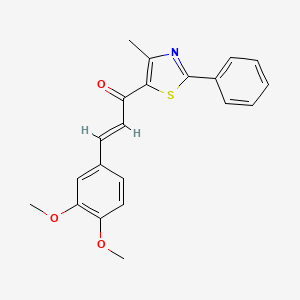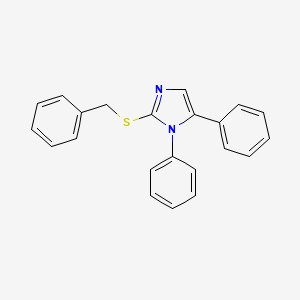
2-(benzylthio)-1,5-diphényl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-1,5-diphenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a benzylthio group and two phenyl groups attached to the imidazole ring
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.
Mécanisme D'action
Target of Action
Similar compounds have been found to target specific proteins or receptors in the body
Mode of Action
It’s known that similar compounds interact with their targets by binding to them, thereby altering their function . This interaction can lead to changes in cellular processes, potentially leading to the desired therapeutic effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1,5-diphenyl-1H-imidazole typically involves the reaction of 1,5-diphenyl-1H-imidazole with benzyl halides in the presence of a base. A common method includes:
Starting Materials: 1,5-diphenyl-1H-imidazole and benzyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetone, with triethylamine as a base.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding 2-(benzylthio)-1,5-diphenyl-1H-imidazole.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylthio)-1,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding 1,5-diphenyl-1H-imidazole.
Substitution: The benzylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzylthio group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 1,5-diphenyl-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylthio)benzothiazole: Similar structure but with a benzothiazole ring instead of an imidazole ring.
1-(Benzylthio)-2-phenylimidazole: Similar structure but with only one phenyl group.
2-(Benzylthio)-1H-benzimidazole: Similar structure but with a benzimidazole ring.
Uniqueness
2-(Benzylthio)-1,5-diphenyl-1H-imidazole is unique due to the presence of two phenyl groups, which can enhance its hydrophobic interactions and potentially increase its biological activity. The combination of the benzylthio group and the imidazole ring also provides a versatile scaffold for further functionalization and optimization in various applications.
Propriétés
IUPAC Name |
2-benzylsulfanyl-1,5-diphenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-4-10-18(11-5-1)17-25-22-23-16-21(19-12-6-2-7-13-19)24(22)20-14-8-3-9-15-20/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQSLKWZDBFZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455503.png)
![tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate](/img/structure/B2455505.png)

![N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2455508.png)
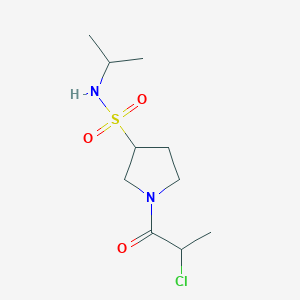
![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)
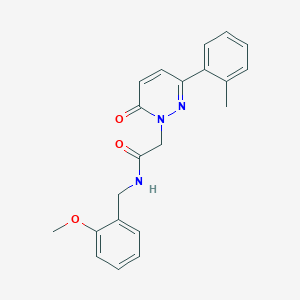
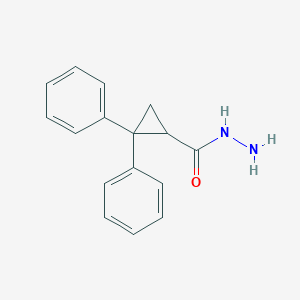
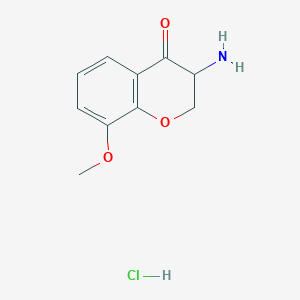


![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)
